2-Bromo-1,3-bis(trifluoromethyl)benzene
Overview
Description
2-Bromo-1,3-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3BrF6 . It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Synthesis Analysis
The synthesis of 2-Bromo-1,3-bis(trifluoromethyl)benzene involves a lithiation reaction of 1,3-bis(trifluoromethyl)benzene . This compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-bis(trifluoromethyl)benzene is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzene ring .Physical And Chemical Properties Analysis
2-Bromo-1,3-bis(trifluoromethyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 159.0±35.0 °C at 760 mmHg, and a vapor pressure of 3.3±0.3 mmHg at 25°C . It has a molar refractivity of 43.9±0.3 cm3 and a molar volume of 172.6±3.0 cm3 .Scientific Research Applications
Synthesis of Complex Molecules
2-Bromo-1,3-bis(trifluoromethyl)benzene serves as a precursor in the synthesis of complex molecules through various chemical reactions. For instance, it is used in the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives, showcasing its versatility in organic synthesis and its potential application in the development of pharmaceuticals and materials science (Reus et al., 2012). Additionally, it has been applied in the synthesis and structural characterization of new 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands, highlighting its role in the preparation of complexing agents for nickel determination (Hurtado et al., 2013).
Material Science and Engineering
In the field of material science, 2-Bromo-1,3-bis(trifluoromethyl)benzene is used in the development of new materials. A study demonstrates its application in the synthesis of highly fluorinated monomers, leading to the creation of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability, indicating its significance in the development of advanced materials with specific electronic properties (Fitch et al., 2003).
Crystallography and Molecular Structure Analysis
The compound also finds applications in crystallography and molecular structure analysis, as demonstrated by studies on crystal structures of derivatives of 1,3-bis(trifluoromethyl)benzene. These studies contribute to a deeper understanding of molecular interactions, supramolecular features, and the impact of trifluoromethyl groups on crystal packing and structure (Stein et al., 2015).
Organic Electronics and Luminescent Materials
Furthermore, 2-Bromo-1,3-bis(trifluoromethyl)benzene is instrumental in the synthesis of luminescent materials and organic electronics. Research into the effect of trifluoromethyl group position in bis-styrylbenzenes on their characteristics, for example, reveals the influence of this group on fluorescence spectrum shape and quantum yield, crucial for the design of organic electronic devices and luminescent materials (Mochizuki, 2017).
Anion Transport and Supramolecular Chemistry
The modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents, including trifluoromethyl groups, significantly enhances anionophoric activity. This underscores the compound's potential in developing supramolecular structures for selective ion transport, which could have applications in sensors, membranes, and separation technologies (Peng et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISZWJLTZOROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371155 | |
Record name | 2-Bromo-1,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-bis(trifluoromethyl)benzene | |
CAS RN |
118527-30-3 | |
Record name | 2-Bromo-1,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(trifluoromethyl)-2-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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